molecular formula C24H18F3N3O5S B2500898 ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-19-7

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2500898
CAS No.: 851952-19-7
M. Wt: 517.48
InChI Key: MSIGWUCMSMWUMS-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • Position 3: A 4-methoxyphenyl group, introducing electron-donating methoxy substituents.
  • Position 4: A ketone (oxo) group.
  • Position 5: A 3-(trifluoromethyl)benzamido moiety, incorporating a strong electron-withdrawing trifluoromethyl group.
  • Position 1: An ethyl carboxylate ester, enhancing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O5S/c1-3-35-23(33)19-17-12-36-21(28-20(31)13-5-4-6-14(11-13)24(25,26)27)18(17)22(32)30(29-19)15-7-9-16(34-2)10-8-15/h4-12H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIGWUCMSMWUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction could produce more reactive intermediates .

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thieno[3,4-d]pyridazine derivatives (Table 1) and analogs from patent literature.

Table 1: Structural and Physical Comparison

Compound Name R3 Substituent R5 Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Methoxyphenyl 3-(Trifluoromethyl)benzamido Not reported Not reported
Ethyl 4-oxo-3-phenyl-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Phenyl 4-(Trifluoromethyl)benzamido Not reported Not reported
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 4-(Trifluoromethyl)phenyl 3-Phenylpropanamido Not reported Not reported

Key Observations

In contrast, the 4-(trifluoromethyl)phenyl group () is strongly electron-withdrawing, which may improve binding affinity to hydrophobic pockets . The 3-(trifluoromethyl)benzamido group (target) vs. 4-(trifluoromethyl)benzamido (): Positional isomerism of the trifluoromethyl group alters steric and electronic interactions. The meta-substitution (target) may reduce steric hindrance compared to para-substitution .

Impact on Physicochemical Properties: Melting Points: While data for the target compound is unavailable, reports a melting point of 227–230°C for a structurally distinct pyrazolo-pyrimidine analog. Thieno[3,4-d]pyridazines with bulkier substituents (e.g., 4-trifluoromethylphenyl in ) are expected to exhibit higher melting points due to reduced solubility . Molecular Weight: The target compound’s molecular weight is likely comparable to and (~500–600 g/mol), typical for small-molecule drug candidates.

Conversely, the rigid benzamido groups (target and ) may favor selective interactions with flat enzymatic pockets . The trifluoromethyl group’s position (meta vs. para) could influence metabolic stability, as para-substitution often enhances resistance to oxidative degradation .

Research Findings and Implications

Synthetic Routes :

  • Analogous compounds (e.g., ) are synthesized via Suzuki-Miyaura cross-coupling, suggesting the target compound may employ similar methods for introducing aryl/heteroaryl groups .

Lumping Strategy Relevance :

  • Compounds with shared cores but varying substituents (e.g., , and target) are often studied collectively to predict properties like reactivity and bioavailability, as highlighted in ’s lumping approach .

Future Directions :

  • Experimental studies on the target compound’s solubility, stability, and kinase inhibition activity are needed to validate hypotheses derived from structural comparisons.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. It exhibits a complex structure characterized by a fused ring system that incorporates thiophene and pyridazine moieties. The presence of various functional groups, such as methoxy and trifluoromethyl, enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula for this compound is C24H18F3N3O5SC_{24}H_{18}F_3N_3O_5S, with a molecular weight of approximately 485.47 g/mol. The structural features include:

  • Thienopyridazine core : A fused ring system that contributes to the compound's biological activity.
  • Functional groups : Methoxy, trifluoromethyl, and benzamido groups that enhance its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For example, research indicates that it can modulate adenosine A1 receptors, which play a crucial role in cancer progression and metastasis. Compounds that act as antagonists at these receptors have shown promise in inhibiting tumor growth in preclinical models.

Cell Line IC50 (µM) Mechanism of Action
Colon Cancer Cells0.39 ± 0.06Inhibition of A1 receptor signaling
MCF-7 (Breast)0.46 ± 0.04Induction of apoptosis
HCT116 (Colon)0.01Aurora-A kinase inhibition

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Modulation : It acts as an allosteric modulator of the adenosine A1 receptor (A1AR), stabilizing the receptor in an active conformation.
  • Antagonistic Activity : In functional assays, it has been shown to inhibit ERK1/2 phosphorylation, indicating its role as an antagonist at the A1AR.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Study on Colon Cancer Cells : A study reported that the compound significantly inhibited cell proliferation in colon cancer cell lines with an IC50 value of 0.39 µM, demonstrating its potential as a therapeutic agent for colorectal cancer treatment.
  • Breast Cancer Research : Another investigation highlighted its effectiveness against MCF-7 breast cancer cells, where it induced apoptosis at low concentrations (IC50 = 0.46 µM), suggesting a promising avenue for breast cancer therapy.

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